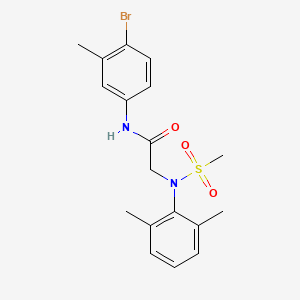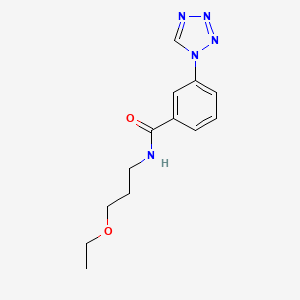![molecular formula C19H27N3O2 B5033069 N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPI-1189 is a small molecule that belongs to the class of urea derivatives. It was first synthesized by researchers at Pfizer in 2000 and has since been studied for its potential therapeutic applications. CPI-1189 has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes such as ion channel regulation, calcium signaling, and protein folding.
Wirkmechanismus
The mechanism of action of CPI-1189 is not fully understood, but it is believed to act through the sigma-1 receptor. The sigma-1 receptor is a protein that is primarily located in the endoplasmic reticulum and has been shown to play a role in various cellular processes such as ion channel regulation, calcium signaling, and protein folding. CPI-1189 has been shown to bind to the sigma-1 receptor with high affinity and may modulate its activity.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In neurology, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In oncology, CPI-1189 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In psychiatry, CPI-1189 has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-1189 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, and its synthesis method is relatively simple and straightforward. However, there are also some limitations to using CPI-1189 in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of CPI-1189. In neurology, further studies are needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine its potential as an anti-tumor agent and its effects on different types of cancer. In psychiatry, further studies are needed to determine its potential as an anxiolytic and antidepressant agent and its effects on different neurotransmitter systems.
In conclusion, CPI-1189 is a novel compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the sigma-1 receptor makes it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of CPI-1189 involves the reaction of 4-(1-piperidinylcarbonyl)phenyl isocyanate with cyclohexylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain CPI-1189 in its pure form.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, CPI-1189 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CPI-1189 has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In psychiatry, CPI-1189 has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h9-12,16H,1-8,13-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHKURQPOHWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5032999.png)
![2-[3-(2,4-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5033010.png)


![3-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5033035.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylquinoline](/img/structure/B5033055.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)

![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
